molecular formula C19H15FN2O2S B11463429 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

3-(4-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11463429
M. Wt: 354.4 g/mol
InChI Key: QEWOIKUFLAUZRI-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature has been reported to yield highly functionalized thiazolo[3,2-b]triazole compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H15FN2O2S/c1-24-14-4-2-3-12(9-14)15-10-16(23)21-18-17(22-25-19(15)18)11-5-7-13(20)8-6-11/h2-9,15H,10H2,1H3,(H,21,23)

InChI Key

QEWOIKUFLAUZRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2SN=C3C4=CC=C(C=C4)F

Origin of Product

United States

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